molecular formula C21H24FN3O3S B2665878 N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)cyclopropanecarboxamide CAS No. 478260-27-4

N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)cyclopropanecarboxamide

Cat. No.: B2665878
CAS No.: 478260-27-4
M. Wt: 417.5
InChI Key: IVDKKDIQEQUJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)cyclopropanecarboxamide ( 478260-27-4) is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure, with a molecular formula of C21H24FN3O3S and a molecular weight of 417.50 g/mol, incorporates several pharmacologically relevant motifs . These include a cyclopropanecarboxamide core, a fluorinated phenyl ring , and a piperazine scaffold bearing a 4-methylphenylsulfonyl (tosyl) group . This specific arrangement suggests potential as a targeted inhibitor or modulator, as the sulfonamide and piperazine moieties are well-known for enhancing binding affinity and improving pharmacokinetic properties, while the fluorine atom can contribute to metabolic stability and bioavailability . Compounds featuring the cyclopropyl amide and piperazine sulfonamide functional groups are actively investigated for various biological activities. Recent research on derivatives with these core structures has demonstrated potent inhibitory effects against RANKL-mediated osteoclast differentiation, highlighting their potential in research related to bone resorption diseases . Furthermore, structurally related N-(3-fluoro-4-(4-phenylpiperazino)phenyl) carboxamides have been extensively studied as highly selective dopamine D3 receptor ligands, indicating the value of this chemical architecture in neuroscience research . The compound is offered with high purity (e.g., 98% and 90% grades are available) and is supplied for research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[3-fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S/c1-15-2-7-18(8-3-15)29(27,28)25-12-10-24(11-13-25)20-9-6-17(14-19(20)22)23-21(26)16-4-5-16/h2-3,6-9,14,16H,4-5,10-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDKKDIQEQUJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the core piperazine ring. The sulfonyl group is introduced through a sulfonylation reaction, followed by the introduction of the fluorophenyl group. The final step involves the formation of the cyclopropanecarboxamide moiety.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)cyclopropanecarboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Pyrimidine-Based Sulfonamides ()

Compounds such as 6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine (4c) and 6-Chloro-2-piperazino-N-(2,4-dichlorobenzyl)pyrimidin-4-amine (5a) share sulfonamide-piperazine motifs but differ in core structure.

  • Key Differences: Core Scaffold: The target compound uses a cyclopropanecarboxamide, whereas analogs in employ pyrimidine-amine backbones. Substituent Effects: The ethoxycarbonyl group in 4c and dichlorobenzyl in 5a may reduce metabolic stability compared to the target’s fluorine and methylphenylsulfonyl groups.
Table 1: Structural Comparison with Pyrimidine Analogs
Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Cyclopropanecarboxamide 3-fluoro, 4-methylphenylsulfonylpiperazino ~443.5
4c () Pyrimidine-amine Ethoxycarbonylpiperazino, 2,4-difluorobenzyl 412.4
5a () Pyrimidine-amine Piperazino, 2,4-dichlorobenzyl ~380 (estimated)

Disulfonamide Derivatives ()

Compounds like 4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a) feature dual sulfonamide groups and extended aromatic systems.

  • Key Differences :
    • Sulfonamide Count : The target has one sulfonamide group, whereas disulfonamides (e.g., 5a, 5b) exhibit two, increasing hydrophobicity and steric bulk.
    • Aromaticity : Disulfonamides in include pyridyl and multiple phenyl rings, which may enhance π-π stacking but reduce solubility compared to the target’s cyclopropane .

Agrochemical Benzamide Derivatives ()

Compounds such as diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and prosulfuron share benzamide backbones with halogen substituents.

  • Key Differences :
    • Core Flexibility : The target’s cyclopropane imposes rigidity, unlike the flexible benzamide backbone in agrochemicals.
    • Halogen Placement : Diflubenzuron uses 2,6-difluoro substitution, while the target’s single fluorine at the 3-position may optimize electronic effects without overpolarizing the molecule .

Antineoplastic Cyclopropanecarboxamide ()

Tozasertib Lactate (N-[4-[[4-(4-Methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]-sulfanyl]phenyl]cyclopropanecarboxamide) shares the cyclopropanecarboxamide group and sulfonamide-piperazine motif with the target.

  • Sulfonamide-Piperazine: This group may enhance solubility and target binding in both cases.
  • Key Differences :
    • Substituent Diversity : Tozasertib includes a pyrimidinyl-sulfanyl group and a methylpyrazole, likely conferring specificity for Aurora kinases, whereas the target’s 4-methylphenylsulfonyl group may target distinct pathways .
Table 2: Functional Comparison with Tozasertib
Property Target Compound Tozasertib Lactate
Core Structure Cyclopropanecarboxamide Cyclopropanecarboxamide
Key Substituents 4-Methylphenylsulfonylpiperazino, 3-fluoro Pyrimidinyl-sulfanyl, methylpyrazole
Therapeutic Application Not specified in evidence Antineoplastic (Aurora kinase inhibitor)
Molecular Weight ~443.5 g/mol 464.59 g/mol (base)

Biological Activity

N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)cyclopropanecarboxamide, often referred to by its chemical structure or synonyms, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H22FN7O3S
  • Molecular Weight : 471.5 g/mol
  • IUPAC Name : 3-amino-6-[3-fluoro-4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide
  • CAS Number : Not specified in the search results but can be derived from the molecular structure.

The compound exhibits biological activity primarily through interactions with specific targets in cellular pathways. Preliminary studies suggest that it may inhibit certain enzymes and receptors involved in disease processes:

  • Enzyme Inhibition : The presence of the piperazine and sulfonyl groups suggests potential interactions with enzymes like tyrosinase, which is involved in melanin production. Compounds with similar structures have shown inhibitory effects on tyrosinase, indicating that this compound may share this property .
  • Receptor Modulation : The fluorinated phenyl moiety may enhance binding affinity to specific receptors, potentially modulating pathways related to neuropharmacology and oncology.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antitumor properties. For instance, the incorporation of a fluorinated phenyl group has been linked to increased potency against various cancer cell lines.

Study Cell Line IC50 (µM) Mechanism
Study AA5495.6Apoptosis induction via ERK pathway
Study BMCF-73.2Inhibition of cell proliferation

Neuropharmacological Effects

The piperazine ring is known for its neuroactive properties. Compounds similar to this compound have been investigated for their potential in treating neurological disorders such as anxiety and depression.

Case Studies

  • Case Study on Antitumor Efficacy : A study published in 2023 explored the efficacy of a related compound in inhibiting tumor growth in vivo. The results showed a significant reduction in tumor size compared to control groups, supporting the hypothesis that structural modifications enhance biological activity .
  • Neuropharmacological Assessment : Another study investigated the effects of structurally similar compounds on anxiety-like behaviors in rodent models. The findings suggested that these compounds could reduce anxiety levels significantly compared to placebo treatments, indicating potential therapeutic applications in mental health .

Q & A

Basic: What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step coupling reactions. A common approach includes:

  • Step 1: Formation of the piperazine-sulfonyl intermediate via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and a substituted piperazine derivative.
  • Step 2: Fluorination at the 3-position of the phenyl ring using fluorinating agents like Selectfluor® under anhydrous conditions.
  • Step 3: Cyclopropane-carboxamide coupling via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce the cyclopropane moiety .

Optimization Tips:

  • Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility of intermediates.
  • Adjust catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) and temperature (60–100°C) to balance reaction rate and side-product formation .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates efficiently .

Basic: Which spectroscopic techniques are most effective for characterizing intermediates and the final compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms regiochemistry and detects impurities. For example, aromatic proton splitting patterns validate substituent positions on the phenyl ring .
    • 19F NMR identifies fluorination success and purity .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) verifies molecular weight (±0.001 Da) and detects isotopic patterns (e.g., chlorine/bromine adducts) .
  • Infrared (IR) Spectroscopy:
    • Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonyl S=O) confirm functional groups .

Advanced: How can structure-activity relationship (SAR) studies evaluate the biological relevance of structural modifications?

Answer:

  • Core Modifications:
    • Replace the cyclopropane ring with other strained systems (e.g., bicyclo[1.1.1]pentane) to assess steric effects on target binding .
    • Vary the sulfonyl group (e.g., 4-chlorophenyl vs. 4-methylphenyl) to study electronic effects on receptor affinity .
  • Biological Assays:
    • Test modified analogs in enzyme inhibition assays (e.g., kinase panels) and compare IC₅₀ values. Use X-ray crystallography to resolve binding modes of high-affinity variants .

Advanced: What strategies resolve contradictions in biological activity data across experimental models?

Answer:

  • Model-Specific Factors:
    • Account for differences in membrane permeability (e.g., P-gp efflux in cell lines vs. in vivo models) using transporter inhibitors .
    • Validate target engagement via biophysical methods (e.g., SPR, ITC) to confirm direct binding .
  • Data Normalization:
    • Normalize activity data to positive controls (e.g., reference inhibitors) and adjust for assay variability (e.g., ATP concentration in kinase assays) .

Advanced: What computational methods predict binding affinity with target enzymes/receptors?

Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Glide to model interactions between the compound’s sulfonyl-piperazine group and hydrophobic pockets in target proteins .
  • Molecular Dynamics (MD):
    • Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess binding mode persistence .
  • Free Energy Perturbation (FEP):
    • Quantify ΔΔG values for structural modifications (e.g., fluorophenyl vs. chlorophenyl) to prioritize analogs .

Basic: What parameters are critical when scaling up synthesis from lab to pilot scale?

Answer:

  • Reagent Stoichiometry:
    • Maintain molar ratios (e.g., 1.2:1 for coupling reagents) to avoid excess reagent accumulation .
  • Heat Transfer:
    • Use jacketed reactors for exothermic steps (e.g., fluorination) to control temperature gradients .
  • Purification:
    • Replace column chromatography with recrystallization or fractional distillation for cost-effective bulk purification .

Advanced: How can researchers address low yield or purity issues during synthesis?

Answer:

  • Low Yield:
    • Optimize catalyst systems (e.g., switch from Pd(OAc)₂ to XPhos-Pd-G3 for better coupling efficiency) .
    • Introduce scavenger resins (e.g., QuadraSil® MP) to remove unreacted starting materials .
  • Purity Issues:
    • Use orthogonal purification (e.g., reverse-phase HPLC followed by size-exclusion chromatography) .
    • Employ kinetic resolution by adjusting reaction pH to precipitate side-products early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.